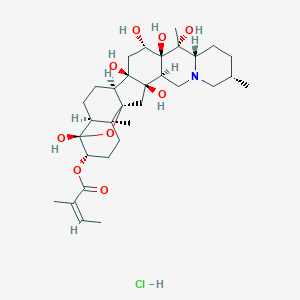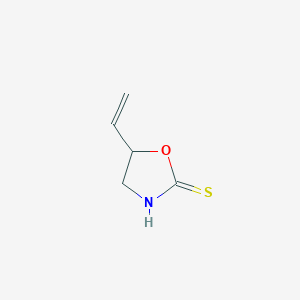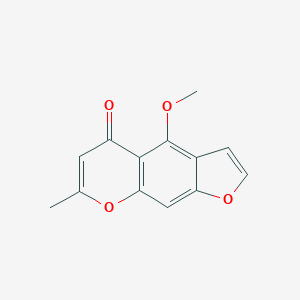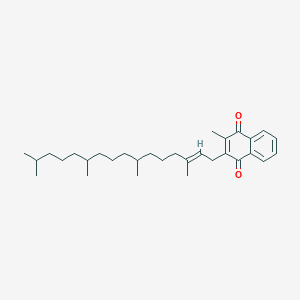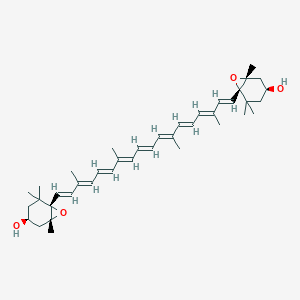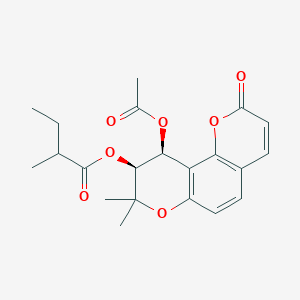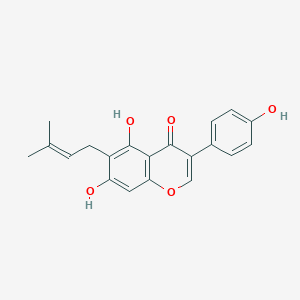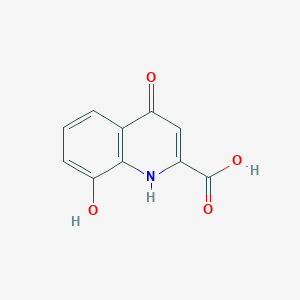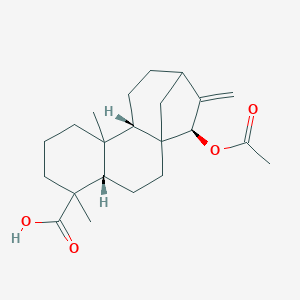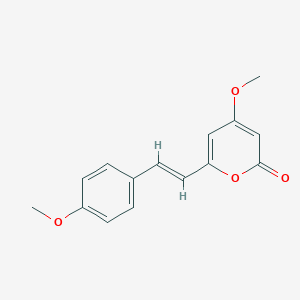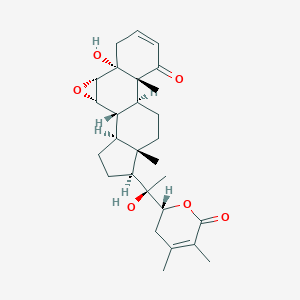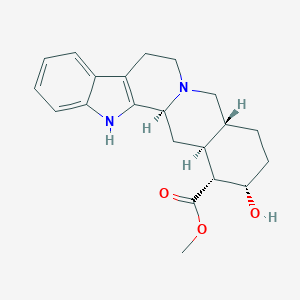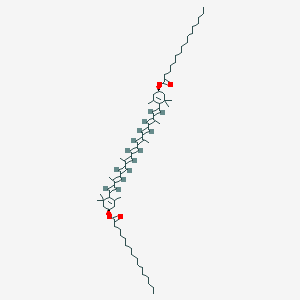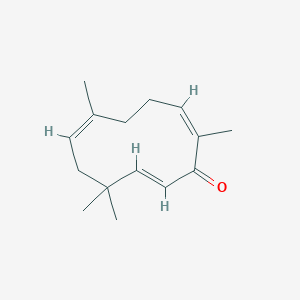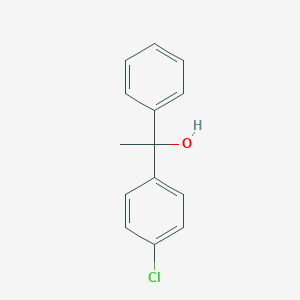
1-(4-Chlorophenyl)-1-phenylethanol
概要
説明
1-(4-Chlorophenyl)-1-phenylethanol, commonly known as 4-chloro-α-phenylethanol, is an aromatic compound with a wide range of applications in the scientific field. It is a monochlorinated phenylethanol, an organic compound that contains a benzene ring and a hydroxyl group. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and herbicides. This compound has also been used in the production of dyes, resins, and perfumes.
科学的研究の応用
Biotransformation Studies
1-(4-Chlorophenyl)-1-phenylethanol has been studied for its biotransformation by phytopathogenic fungi. This process involves regioselective monooxygenase-catalyzed hydroxylation, yielding corresponding diols with a preference for the C-H benzylic bond. Additionally, m-hydroxylation in the substituted aromatic ring, a rarely described phenomenon, has been observed in these studies with good enantioselectivity (Bustillo et al., 2003).
Catalytic Applications
Research has explored the use of supercritical CO2 as a reaction medium for the selective synthesis of 1-phenylethanol by hydrogenating acetophenone. This method is significant due to the use of supercritical carbon dioxide, which is inexpensive, nontoxic, nonflammable, inert, and environmentally benign (More & Yadav, 2018).
Enzymatic Kinetics and Resolution
Studies have also focused on the effects of acyl donor structure on the enzymatic kinetics resolution of secondary alcohols like 1-phenylethanol. The length of the carbon chain in the acyl donor significantly affects the enantioselectivity and efficiency of the resolution process (Yang Lirong, 2013).
Antifungal Activity
1-(4-Chlorophenyl)-1-phenylethanol has been evaluated for its antifungal activity against fungi like Botrytis cinerea and Colletotrichum gloeosporioides. The structure-activity relationship of these compounds has been explored, confirming the importance of the benzyl hydroxyl group in the inhibitory mechanism (Saíz-urra et al., 2009).
Stereoinversion and Chemoenzymatic Synthesis
Stereoinversion studies have been conducted on 1-(4-chlorophenyl)-1-phenylethanol using red alga, achieving high enantiomeric excess and yield. This research has implications for the stereoinversion of alkyl groups in secondary alcohols (Utsukihara et al., 2008). Also, chemoenzymatic one-pot synthesis has been explored for producing both (R)- and (S)-aryl-1,2-ethanediols from arylethanones, using 1-(4-chlorophenyl)-1-phenylethanol as one of the starting materials (Bencze et al., 2011).
Photoionization Spectroscopy
Resonant photoionization spectroscopy has been utilized to investigate the conformational landscape of (S)-1-(4-chlorophenyl)ethanol, including its hydrated complex and diastereomeric adducts. This study aids in understanding the structural and electronic effects of the chlorine atom in these molecules (Rondino et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLXHJZQCHSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557173 | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-phenylethanol | |
CAS RN |
59767-24-7 | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59767-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLOROPHENYL)-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6149LO684B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

